molecular formula C9H16N2O3Pt B12922695 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum

Cat. No.: B12922695
M. Wt: 395.32 g/mol
InChI Key: HADHSETVEMCBPU-USPAICOZSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum involves the reaction of 1,2-diaminocyclobutane with lactic acid in the presence of platinum salts . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally involve controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum has a wide range of scientific research applications:

Properties

Molecular Formula

C9H16N2O3Pt

Molecular Weight

395.32 g/mol

IUPAC Name

[(1R,2R)-2-(azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+)

InChI

InChI=1S/C6H12N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-8H,1-4H2;2H,1H3,(H,5,6);/q-2;-1;+4/p-1/t5-,6-;;/m0../s1

InChI Key

HADHSETVEMCBPU-USPAICOZSA-M

Isomeric SMILES

CC(C(=O)[O-])[O-].C1C[C@H]([C@@H]1C[NH-])C[NH-].[Pt+4]

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1C[NH-])C[NH-].[Pt+4]

Origin of Product

United States

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